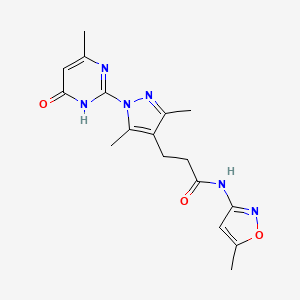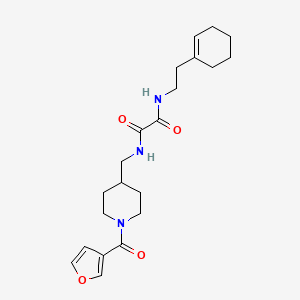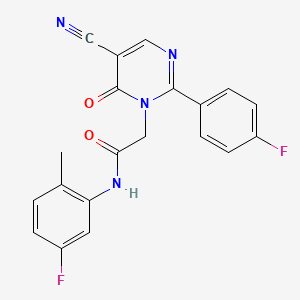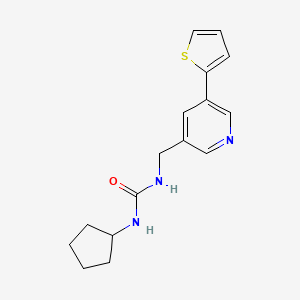![molecular formula C13H9F6N3S B2805021 N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine CAS No. 400086-82-0](/img/structure/B2805021.png)
N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many important biomolecules like nucleotides. The molecule also contains trifluoromethyl groups, which are often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the trifluoromethyl and sulfanyl groups. Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl ketones .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl groups and the pyrimidine ring could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl groups could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound and its derivatives have been explored for their utility in chemical synthesis and materials science. For example, direct methylation or trifluoroethylation of imidazole and pyridine derivatives using related compounds has been shown to afford high yields of corresponding salts. This methodology offers a straightforward route to a variety of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003). Moreover, the preparation and properties of new ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages have been investigated, showing that these materials exhibit good thermal stability and outstanding solubility in polar aprotic solvents (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Advanced Materials Development
Research into polyamide-imides (PAIs) incorporating trifluoromethyl groups has demonstrated the synthesis of novel organic-soluble polymers. These materials are notable for their flexibility, low refractive indexes due to trifluoromethyl pendent groups, and high thermal stability, making them suitable for applications requiring durable and thermally stable polymers (Kim, Lee, Heo, Kim, & Chung, 2013).
Insecticidal Applications
The sulfoximine class of insecticides, exemplified by sulfoxaflor, represents a significant advancement in the control of sap-feeding pests. Sulfoxaflor has demonstrated high efficacy against a broad range of insects, including those resistant to other classes of insecticides, without cross-resistance issues observed with neonicotinoids. Its mode of action, distinct from other insecticides acting on nicotinic acetylcholine receptors (nAChRs), underscores the unique benefits of incorporating the sulfoximine scaffold into insecticidal compounds (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).
Propriétés
IUPAC Name |
N-methyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6N3S/c1-20-11-21-9(13(17,18)19)6-10(22-11)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNERIGXCUSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)SC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)

![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)
![2-[[1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2804942.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2804945.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2804950.png)
![5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2804952.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2804957.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2804959.png)
